molecular formula C4H6NiO4 B7821874 Nickel acetate CAS No. 14998-37-9

Nickel acetate

Cat. No.: B7821874
CAS No.: 14998-37-9
M. Wt: 176.78 g/mol
InChI Key: AIYYMMQIMJOTBM-UHFFFAOYSA-L
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Description

Nickel acetate, also known as nickel(II) acetate, is a coordination compound with the formula Ni(CH₃CO₂)₂·xH₂O, where x can be 0, 2, or 4. The most common form is the green tetrahydrate, Ni(CH₃CO₂)₂·4H₂O. This compound is widely used in various industrial applications, including electroplating and as a precursor to other nickel compounds .

Preparation Methods

Nickel acetate can be synthesized through several methods:

    Reaction with Acetic Acid: One common method involves treating nickel or nickel(II) carbonate with acetic acid[ \text{NiCO}_3 + 2\text{CH}_3\text{CO}_2\text{H} + 3\text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]

    Reaction with Nickel Nitrate and Sodium Acetate: Another method involves the reaction between nickel nitrate and sodium acetate.

Industrial production methods often involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Nickel acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nickel oxide (NiO).

    Reduction: It can be reduced to metallic nickel using reducing agents like hydrogen or hydrazine.

    Substitution: this compound can participate in ligand exchange reactions, where the acetate ligands are replaced by other ligands.

Common reagents and conditions used in these reactions include acetic acid, hydrogen, and various reducing agents. Major products formed from these reactions include nickel oxide and metallic nickel .

Mechanism of Action

The mechanism by which nickel acetate exerts its effects depends on the specific application. In catalysis, for example, this compound acts as a source of nickel ions, which can facilitate various chemical reactions. The molecular targets and pathways involved vary depending on the reaction and the specific conditions used .

Comparison with Similar Compounds

Nickel acetate can be compared with other nickel compounds, such as:

    Nickel(II) chloride (NiCl₂): Unlike this compound, nickel(II) chloride is more commonly used in electroplating and as a catalyst in organic synthesis.

    Nickel(II) sulfate (NiSO₄): This compound is widely used in electroplating and as a precursor to other nickel compounds.

    Nickel(II) nitrate (Ni(NO₃)₂): Used in the preparation of nickel catalysts and in various chemical syntheses.

This compound is unique in its versatility and ease of preparation, making it a valuable compound in both research and industrial applications .

Biological Activity

Nickel acetate, a greenish crystalline inorganic compound with the formula C4H6NiO4\text{C}_4\text{H}_6\text{NiO}_4, has garnered attention for its biological activity, particularly in the context of toxicity, carcinogenicity, and potential therapeutic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological implications of this compound.

This compound is primarily used in textile dyeing and as a catalyst in organic synthesis. It can produce toxic gases upon heating, necessitating careful handling in laboratory and industrial settings .

Toxicological Effects

1. Carcinogenic Potential
Nickel compounds, including this compound, have been implicated in carcinogenic processes. Studies indicate that nickel can induce DNA damage through mechanisms involving reactive oxygen species (ROS) generation. In vitro studies have shown that nickel exposure leads to significant DNA damage in various human cell lines, including hepatocellular carcinoma (HepG2) and colon cancer cells (RKO) .

2. Mechanisms of Action
Research highlights several mechanisms through which this compound exerts its biological effects:

  • DNA Damage : this compound can bind directly to DNA and stimulate ROS production, leading to oxidative stress and subsequent cellular damage. For example, a comet assay demonstrated increased DNA damage in RKO cells treated with this compound .
  • Antioxidant System Disruption : Prolonged exposure to nickel compounds has been shown to inhibit antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), resulting in heightened oxidative stress .

3. Reproductive and Developmental Toxicity
this compound has been identified as a reproductive hazard. In animal studies, exposure to nickel compounds has resulted in adverse reproductive outcomes, indicating potential risks associated with environmental exposure .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has demonstrated activity against various pathogens, suggesting potential applications in antibacterial formulations. For instance, nickel-doped nanoparticles have shown significant antibacterial effects against opportunistic skin pathogens .

Case Studies

Case Study 1: In Vitro Analysis of Cytotoxicity
In a study investigating the cytotoxic effects of this compound on HepG2 cells, researchers found that higher concentrations led to decreased cell viability and increased ROS accumulation. The results were quantified using MTT assays, revealing a dose-dependent relationship between nickel concentration and cytotoxicity .

Concentration (µg/mL)Cell Viability (%)
0100
2585
5070
10045

Case Study 2: Long-term Exposure Effects
A long-term study on mice exposed to low levels of this compound (5 mg Ni/L) revealed no significant toxic effects over their lifespan. This finding suggests that while acute exposure may pose risks, chronic low-level exposure might be tolerated without immediate adverse effects .

Properties

IUPAC Name

nickel(2+);diacetate
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InChI

InChI=1S/2C2H4O2.Ni/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
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InChI Key

AIYYMMQIMJOTBM-UHFFFAOYSA-L
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Ni+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7020926
Record name Nickel(II) acetate
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Molecular Weight

176.78 g/mol
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Physical Description

Dull green odorless solid. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, Green monoclinic crystals; [HSDB]
Record name NICKEL ACETATE
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Record name Acetic acid, nickel(2+) salt (2:1)
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Boiling Point

16.6 °C
Record name NICKEL ACETATE
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Solubility

INSOL IN ALCOHOL, 12.5 mol % in acetic acid @ 30 °C, 17.000 lb/100 lb water at 68 °F
Record name NICKEL ACETATE
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Density

1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.798, Density: 1.74 g/cu m /Nickel acetate tetrahydrate/
Record name NICKEL ACETATE
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Record name NICKEL ACETATE
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Color/Form

GREEN PRISMS, Green monoclinic crystals

CAS No.

373-02-4, 14998-37-9
Record name NICKEL ACETATE
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Record name NICKEL ACETATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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